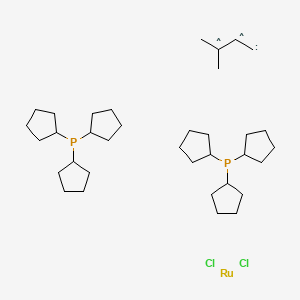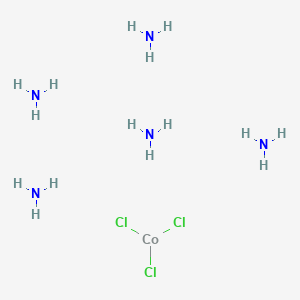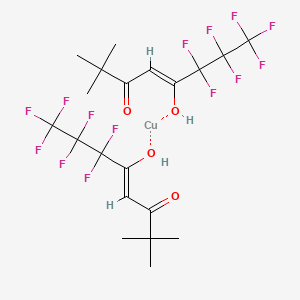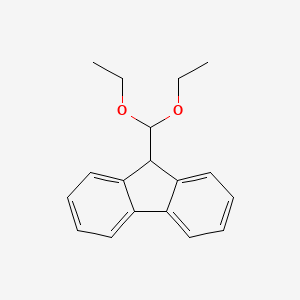
Phenol, sodium salt, trihydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, sodium salt, trihydrate, also known as sodium phenolate trihydrate, is an organic compound with the chemical formula C₆H₅ONa·3H₂O. It is a white crystalline solid that is highly soluble in water. This compound is widely used in various chemical reactions and industrial applications due to its reactivity and solubility properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenol, sodium salt, trihydrate can be synthesized through a reaction between phenol and sodium hydroxide in an aqueous phase. The process involves dissolving sodium hydroxide in water to form a solution, followed by the gradual addition of phenol. The reaction mixture is then crystallized at a specific temperature to obtain the white solid product .
Industrial Production Methods
In industrial settings, this compound is produced using a similar method but on a larger scale. The reaction is carried out in large reactors where phenol and sodium hydroxide are mixed in precise proportions. The mixture is then subjected to controlled crystallization to yield the final product .
Chemical Reactions Analysis
Types of Reactions
Phenol, sodium salt, trihydrate undergoes various chemical reactions, including:
Oxidation: Phenol can be oxidized to quinones using oxidizing agents such as sodium dichromate or chromium trioxide.
Reduction: Quinones can be reduced back to hydroquinones using reducing agents.
Substitution: Phenol is highly reactive towards electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Sodium dichromate, chromium trioxide, and potassium nitrosodisulfonate are commonly used oxidizing agents.
Reduction: Reducing agents like sodium borohydride can be used to reduce quinones to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride or iron(III) bromide.
Major Products Formed
Scientific Research Applications
Phenol, sodium salt, trihydrate has numerous applications in scientific research, including:
Mechanism of Action
Phenol, sodium salt, trihydrate exerts its effects through various mechanisms:
Electrophilic Aromatic Substitution: The phenolate ion is highly reactive towards electrophiles, facilitating substitution reactions on the aromatic ring.
Oxidation-Reduction: Phenol can undergo redox reactions, forming quinones and hydroquinones, which play significant roles in biological systems.
Proteolysis: At high concentrations, phenol can dissolve tissues through proteolysis, making it useful as an antiseptic.
Comparison with Similar Compounds
Phenol, sodium salt, trihydrate can be compared with other similar compounds such as:
Phenol: The parent compound, which is less soluble in water compared to its sodium salt form.
Sodium phenoxide: The anhydrous form of phenol, sodium salt, which is used in similar applications but lacks the trihydrate component.
Hydroquinone: A reduced form of phenol that is used in photographic development and as an antioxidant.
This compound stands out due to its high solubility in water and its ability to undergo a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.
Properties
Molecular Formula |
C6H12NaO4 |
|---|---|
Molecular Weight |
171.15 g/mol |
InChI |
InChI=1S/C6H6O.Na.3H2O/c7-6-4-2-1-3-5-6;;;;/h1-5,7H;;3*1H2 |
InChI Key |
BFWWCEDATVMKEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)O.O.O.O.[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![cyclo[DL-Ala-DL-xiIle-DL-Leu-DL-Trp-DL-Glu]](/img/structure/B12060448.png)
![2,6-diphenylthieno[2,3-f][1]benzothiole](/img/structure/B12060454.png)




![4-acetyl-3-hydroxy-6,7,7-trimethyl-6,15-diazatetracyclo[8.6.1.02,8.014,17]heptadeca-1(16),3,10(17),11,13-pentaen-5-one](/img/structure/B12060495.png)
![N-[3-(2-Benzothiazolyl)-4-(tert-butyldiphenylsilyloxy)phenyl]benzamide](/img/structure/B12060496.png)

